2-Ethyl-3-methylhexanoic acid
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Overview
Description
2-Ethyl-3-methylhexanoic acid is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications. The compound is known for its unique structure, which includes both ethyl and methyl groups attached to a hexanoic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-3-methylhexanoic acid can be synthesized through several methods. One common approach involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to yield 2-ethylhexanal, which is subsequently oxidized to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency and yield. The process typically includes steps such as hydroformylation, hydrogenation, and oxidation, with careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
Scientific Research Applications
2-Ethyl-3-methylhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic alkyl chain can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
2-Methylhexanoic acid: Similar in structure but lacks the ethyl group, resulting in different chemical and physical properties.
3-Methylhexanoic acid: Similar but with the methyl group positioned differently, leading to variations in reactivity and applications.
Uniqueness
2-Ethyl-3-methylhexanoic acid is unique due to its specific branching pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized esters and other derivatives .
Properties
CAS No. |
74581-94-5 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-ethyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-4-6-7(3)8(5-2)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
KVHVVWNXJWZHGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)C(=O)O |
Origin of Product |
United States |
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